Product packaging for 4,4-Dimethyl-2-oxazoline(Cat. No.:CAS No. 30093-99-3)

4,4-Dimethyl-2-oxazoline

Cat. No.: B1220103
CAS No.: 30093-99-3
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
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Description

Academic Significance of the 2-Oxazoline Heterocycle in Organic Synthesis

The 2-oxazoline ring system, a five-membered heterocycle containing both nitrogen and oxygen, holds a privileged position in the field of organic synthesis. First prepared in 1884, its synthetic utility has been extensively developed, particularly in the last few decades. scilit.com Oxazolines are recognized for their versatility, serving multiple roles in the construction of complex organic molecules.

They are widely employed as:

Protecting Groups: The oxazoline (B21484) moiety can function as a robust protecting group for carboxylic acids.

Chiral Auxiliaries: Optically active 2-oxazolines are invaluable in asymmetric synthesis, enabling the stereocontrolled synthesis of chiral compounds such as carboxylic acids, lactones, and alcohols. scilit.commdpi.comnih.gov

Directing Groups: The oxazoline group is an effective director for ortho-lithiation in aromatic systems, facilitating nucleophilic substitution at positions that might be inaccessible through classical routes. diva-portal.org

Synthetic Intermediates: The ring can be converted into various other functional groups, making it a versatile synthetic equivalent for aldehydes or carboxylic acids. mdpi.comresearchgate.net

Monomers: The cationic ring-opening polymerization (CROP) of 2-oxazolines produces poly(2-oxazoline)s (PAOx), a class of polymers with tunable properties and significant potential in biomedical applications, such as in drug delivery systems and as thermoresponsive materials. nih.govwiley.comresearchgate.netnih.gov

Ligands in Catalysis: Chiral oxazoline-containing ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-oxazoline), are fundamental in a wide array of metal-catalyzed asymmetric reactions. rsc.org

The development of efficient synthetic methods, including those that are metal-free or use environmentally benign catalysts, continues to broaden the accessibility and application of this important heterocyclic system. nih.govorganic-chemistry.org

Research Trajectory of 4,4-Dimethyl-2-oxazoline within Contemporary Chemistry

Within the broader class of oxazolines, this compound has carved out a distinct and significant research path. Its gem-dimethyl group at the 4-position provides steric bulk and stability, influencing its reactivity and making it a valuable substrate and building block in modern organic chemistry.

The research trajectory of this compound has evolved from a simple heterocyclic compound to a key player in several advanced synthetic methodologies:

C-H Bond Functionalization: A major area of contemporary research involves the use of this compound in rhodium-catalyzed C-H activation and subsequent addition reactions to alkenes. lookchem.comnih.govacs.org This provides a direct and atom-economical route to 2-substituted oxazolines, which are valuable intermediates, without the need to handle carbon monoxide gas as in traditional hydroesterification methods. nih.gov

Organometallic Chemistry: The compound reacts with organoboranes to synthesize symmetrical ketones and with organostannanes in palladium-catalyzed reactions to form 2-substituted derivatives. oup.comtandfonline.com The lithiated form of this compound serves as a potent nucleophile. tandfonline.comacs.org

Ligand Development: It is a crucial precursor for the synthesis of complex ligands. For instance, it is used to create tris(4,4-dimethyl-2-oxazolinyl)borate ligands, a class of "scorpionate" ligands that form a bowl-shaped cavity around a metal center, influencing the steric and electronic environment in catalysis. researchgate.net

Polymer and Materials Science: In polymer chemistry, this compound is used as a building block for creating specialty polymers, coatings, and adhesives, where its stability and reactivity contribute to enhanced product durability. chemimpex.com

Heterocyclic Synthesis: It serves as a starting material for more complex heterocyclic systems. For example, it is used to prepare 2-acylmethyl-4,4-dimethyl-2-oxazolines, which are themselves useful reagents for synthesizing β-keto esters. oup.com It has also been incorporated into benzosiloxaborole scaffolds, which have applications in medicinal chemistry. rsc.org

Scope and Research Focus of the Outline for this compound Studies

This article provides a focused scientific overview of this compound. The subsequent sections are dedicated to its fundamental chemical aspects, including its synthesis, a detailed compilation of its physical and spectroscopic properties, and an exploration of its characteristic chemical reactivity. The content is structured to deliver a thorough and scientifically accurate resource for researchers and chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-5H-1,3-oxazole
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InChI

InChI=1S/C5H9NO/c1-5(2)3-7-4-6-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184178
Record name 4,4-Dimethyloxazoline
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Molecular Weight

99.13 g/mol
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CAS No.

30093-99-3
Record name 4,4-Dimethyl-2-oxazoline
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Record name 4,4-Dimethyloxazoline
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Record name 4,4-Dimethyloxazoline
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Record name 4,5-dihydro-4,4-dimethyloxazole
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Record name 4,4-DIMETHYL-2-OXAZOLINE
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Synthesis of 4,4 Dimethyl 2 Oxazoline

The synthesis of 2-oxazolines can be achieved through various established methods. For 4,4-dimethyl-2-oxazoline specifically, the primary precursor is the amino alcohol 2-amino-2-methyl-1-propanol (B13486) . Common synthetic strategies that can be applied include:

From Nitriles: The reaction of a nitrile with an amino alcohol, catalyzed by a Lewis acid, is a widely used method for preparing 2-substituted-2-oxazolines. acs.org

From Aldehydes: A one-pot synthesis involves the condensation of an aldehyde with an amino alcohol (like 2-amino-2-methyl-1-propanol) to form an intermediate oxazolidine (B1195125), which is then oxidized using an agent such as N-bromosuccinimide (NBS) to yield the corresponding 2-oxazoline. organic-chemistry.org

From Carboxylic Acids and Derivatives: The most common approach involves the reaction of a carboxylic acid or its derivative (e.g., acid chloride) with an amino alcohol. mdpi.com For instance, the synthesis of related 2-aryl-4,4-dimethyl-2-oxazolines involves converting a benzoic acid to its benzoyl chloride, reacting it with 2-amino-2-methyl-1-propanol to form a hydroxyamide, followed by dehydrative cyclization using thionyl chloride to furnish the oxazoline (B21484) ring. rsc.org

Iii. Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 2 Oxazoline

Directed Metalation and Functionalization Strategies

The oxazoline (B21484) group is a powerful directing group in organic synthesis, facilitating the regioselective functionalization of aromatic rings.

The oxazoline moiety is a well-established directed metalation group (DMG), capable of directing the lithiation of an attached aryl ring to the ortho position. wpmucdn.comnih.gov This process, known as directed ortho-metalation (DoM), involves the coordination of an organolithium reagent, such as n-butyllithium complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), to the nitrogen atom of the oxazoline ring. wpmucdn.comresearchgate.net This pre-complexation facilitates the deprotonation of the ortho-proton, generating a stable ortho-lithiated species. uwindsor.ca This intermediate can then be trapped with a wide range of electrophiles to introduce various functional groups at the ortho position with high regioselectivity. rsc.org

The synthetic utility of this methodology is extensive, providing access to a variety of polysubstituted aromatic compounds. moswrat.com For example, ortho-lithiated aryloxazolines can be reacted with electrophiles such as aldehydes, ketones, and acyl chlorides. rsc.org Furthermore, a double ortho,ortho'-magnesiation has been achieved with aryl oxazolines using sBu₂Mg, allowing for the synthesis of valuable 1,2,3-trisubstituted arenes. rsc.org The oxazoline directing group can be subsequently hydrolyzed to a carboxylic acid, further enhancing its synthetic utility. usfca.edu Interestingly, the regioselectivity of lithiation can sometimes be controlled by the reaction conditions. For 4,4-dimethyl-2-(o-tolyl)oxazolines, lateral lithiation at the benzylic position occurs with sec-BuLi, while ortho-lithiation is favored in the presence of TMEDA. moswrat.com

While the oxazoline ring is susceptible to nucleophilic attack leading to ring-opening, it can also react with certain electrophiles and nucleophiles at the ring itself without cleavage. The C=N bond of the oxazoline ring can undergo nucleophilic addition. For instance, α-lithiated chloroalkyloxazolines react with nitrones to form oxazolinyl rsc.orgmdpi.comoxazetidines. unirioja.es

The oxazoline moiety can also participate in coupling reactions. Ruthenium complexes have been shown to catalyze the direct ortho-selective cross-coupling of 2-aryloxazolines with aryl and alkenyl halides. thieme-connect.com In some cases, the oxazoline ring can be directly involved in the reaction. For example, a nickel-catalyzed coupling between bis(2-oxazolines) and aldehydes leads to the opening of both oxazoline rings and the formation of bis(ester-imine) derivatives. mdpi.com

Grignard Reactions and Related Organometallic Transformations

The 4,4-dimethyl-2-oxazoline moiety is a valuable tool in organic synthesis, particularly in reactions involving organometallic reagents like Grignard reagents. The 2-oxazoline ring can activate adjacent positions for metallation and subsequent reaction.

Research has demonstrated that 2-acyl-4,4-dimethyl-2-oxazolines can react with Grignard reagents to produce 2-substituted mandelic acid derivatives after hydrolysis of the intermediate carbinols. For instance, 2-benzoyl-4,4-dimethyl-2-oxazoline reacts with various Grignard reagents (RMgX), leading to the formation of carbinol intermediates which, upon acidic hydrolysis, yield the corresponding substituted mandelic acids. datapdf.com This transformation highlights the utility of the oxazoline group as a protecting group for carboxylic acids that can be unmasked under acidic conditions. datapdf.com

A study detailed the reaction of 2-benzoyl-4,4-dimethyl-2-oxazoline with different Grignard reagents, followed by hydrolysis to the corresponding mandelic acid derivatives. The results are summarized in the table below.

Table 1: Synthesis of 2-Substituted Mandelic Acid Derivatives via Grignard Reaction with 2-Benzoyl-4,4-dimethyl-2-oxazoline

Grignard Reagent (RMgX) Product (8) R Group Yield (%)
CH₃MgI CH₃ 79
C₂H₅MgBr C₂H₅ 85
(CH₃)₂CHMgBr (CH₃)₂CH 76
C₆H₅MgBr C₆H₅ 88

Data sourced from J. Org. Chem., Vol. 41, No. 22, 1976. datapdf.com

Furthermore, transition-metal-catalyzed cross-coupling reactions of Grignard reagents with 2-(methylthio)-4,4-dimethyl-2-oxazoline have been developed as a novel method for synthesizing 2-aryl-4,4-dimethyl-2-oxazolines. acs.org This approach, utilizing nickel- and palladium-phosphine complexes, represents the first reported instance of preparing these compounds by arylation at the C-2 position of the oxazoline ring. acs.org

In a different application, the reaction of this compound with Grignard reagents provides a pathway to aldehydes. researchgate.netorgsyn.org This involves the formation of an intermediate that is subsequently hydrolyzed to yield the aldehyde product. researchgate.netorgsyn.org Nickel-catalyzed reactions of 2-phenyl-4,4-dimethyl-2-oxazoline with Grignard reagents can also lead to the addition of the Grignard reagent across the C=N bond, resulting in 2,2-disubstituted 4,4-dimethyloxazolidines. clockss.org

Intramolecular Cyclization and Rearrangement Processes

The this compound scaffold can participate in intramolecular reactions leading to the formation of larger, more complex heterocyclic structures. An unexpected 4-electron reduction of an oxazoline ring during the synthesis of a benzosiloxaborole derivative bearing a 4,4-dimethyl-2-oxazolin-2-yl substituent resulted in an unprecedented 7-membered heterocyclic system. rsc.orgrsc.org This novel structure contains a stable B-O-B-O-Si linkage and is stabilized by an intramolecular N-B coordination bond. rsc.orgrsc.org This discovery highlights the potential for the oxazoline moiety to direct complex rearrangements and facilitate the synthesis of unusual heterocyclic frameworks. In another instance, a compound bearing an N-ammoniumalkyl ester and a siloxaborole ring underwent conversion to a unique macrocyclic dimer through the opening of the siloxaborole ring. rsc.orgrsc.org

2-Acylmethyl-4,4-dimethyl-2-oxazolines are capable of existing in different tautomeric forms, primarily the keto, (Z)-enol, and enamine forms. rsc.orgresearchgate.net Extensive investigations combining synthetic, spectroscopic, crystallographic, and theoretical methods have been conducted to understand the structural preferences of these compounds in various phases. rsc.orgresearchgate.netscispace.com

X-ray diffraction studies have shown that in the solid state, several 2-acylmethyl-4,4-dimethyl-2-oxazolines exist exclusively in the enamine tautomeric form. rsc.orgresearchgate.net Spectroscopic data (NMR, IR) suggest that this enamine isomer is likely the more stable form in solution as well. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d) level of theory confirmed that the enamine isomer is the most stable form in the gas phase for the studied compounds. rsc.orgresearchgate.net

Despite the predominance of the enamine form, NMR studies have identified the keto tautomer as a minor component in solution. rsc.orgresearchgate.net The equilibrium distribution between the tautomers is found to be dependent on the solvent. rsc.orgresearchgate.net For example, for 1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,3-dimethyl-1-buten-2-ol, the ratio of enamine to keto tautomers varies significantly with the solvent. scispace.com

Interestingly, upon protonation, the equilibrium shifts. The protonated form of 2-[4,4-dimethyl-2-oxazolidinylidene]-1-phenylethanone, isolated as the HSO₄⁻ salt, was characterized in the solid state by single-crystal X-ray diffraction. rsc.orgresearchgate.net This analysis confirmed that protonation favors the keto (oxazoline) tautomer. rsc.orgresearchgate.net

Table 2: Tautomeric Forms of 2-Acylmethyl-4,4-dimethyl-2-oxazolines

Tautomer General Structure Key Features Stability
Keto R-CO-CH₂-(C₅H₈NO) Contains a ketone and an oxazoline ring. Minor tautomer in solution, favored upon protonation. rsc.orgresearchgate.net
(Z)-Enol R-C(OH)=CH-(C₅H₈NO) Contains a hydroxyl group and a C=C double bond. Generally less stable than the enamine form. rsc.org
Enamine R-CO-CH=C(NH)-(C₄H₉O) Contains a C=C-N(H) system. Most stable tautomer in solid, solution, and gas phases. rsc.orgresearchgate.net

Based on findings from Org. & Biomol. Chem., 2013, 11, 3484-3493. rsc.org

Formation of Ring-Expanded Heterocyclic Systems

Oxidative Transformations and Radical Chemistry Involving 2-Oxazolines

The 2-oxazoline ring is generally resistant to oxidation. wikipedia.org However, the protons on the carbon adjacent to the oxazoline ring in 2-alkyl substituents are activated and can be involved in oxidative reactions. datapdf.com For example, the lithio derivative of 2-benzyl-4,4-dimethyl-2-oxazoline (B74484) undergoes rapid oxidation when treated with oxygen to produce 2-benzoyl-4,4-dimethyl-2-oxazoline in high yield. datapdf.com This autoxidation provides a route to 2-acyl-2-oxazolines, which are valuable synthetic intermediates. datapdf.com

The oxazoline moiety can also influence oxidative addition reactions at metal centers. Tris(4,4-dimethyl-2-oxazolinyl)phenylborate (ToM) has been used as a ligand in rhodium chemistry. iastate.edu The rhodium(I) complex ToMRh(CO)₂ reacts with electrophiles like allyl bromide and chloroform (B151607) via oxidative addition to form rhodium(III) species. iastate.edu However, the reaction pathway is dependent on the electrophile, as reaction with MeOTf results in N-methylation of an oxazoline ring rather than oxidative addition at the rhodium center. iastate.edu

In the realm of polymer chemistry, 2-oxazolines are important monomers for cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). rsc.orgresearchgate.net More advanced applications involve combining CROP with controlled radical polymerization techniques, such as nitroxide-mediated radical polymerization (NMP), to create novel block copolymers. rsc.org This involves preparing a well-defined poly(2-ethyl-2-oxazoline) macroinitiator through CROP, which can then initiate the radical polymerization of other monomers. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the characterization of this compound and its derivatives. It provides detailed information on the molecular structure, dynamic processes, and reaction mechanisms.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The definitive structure of this compound is routinely confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in the spectra correspond to the unique electronic environments of the hydrogen and carbon atoms within the molecule.

In a comprehensive study, the ¹H and ¹³C NMR spectra of this compound (DMOZ) were recorded and the chemical shifts were compared with theoretical values calculated using the gauge-independent atomic orbital (GIAO) method with Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. nih.gov This combined experimental and computational approach allows for precise signal assignment and structural verification. nih.gov

The experimental ¹H NMR spectrum typically shows three distinct signals: a singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the methylene (B1212753) protons of the oxazoline ring (-CH₂-), and a singlet for the imine proton (-N=CH-). Similarly, the ¹³C NMR spectrum displays characteristic peaks for the quaternary carbon, the methyl carbons, the methylene carbon, and the imine carbon of the heterocyclic ring. nih.govresearchgate.net

The following table summarizes the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom¹H Experimental nih.gov¹H Calculated (GIAO) nih.gov¹³C Experimental nih.govresearchgate.net¹³C Calculated (GIAO) nih.gov
-C(C H₃)₂1.24 (s)1.1528.428.1
-O-C H₂-3.98 (s)3.8679.180.3
-N=C H-6.75 (s)6.64157.9158.4
-C (CH₃)₂--67.266.8
s = singlet

Dynamic NMR Studies of Stereochemistry and Stability

Dynamic NMR (DNMR) spectroscopy is employed to study the stereochemical arrangements and conformational stability of this compound derivatives and their metal complexes. These studies often involve variable-temperature (VT) NMR experiments to probe fluxional processes.

For instance, VT-NMR studies on lanthanide tris-chelate complexes incorporating a 2-(2′-hydroxyphenyl)-4,4-dimethyl-2-oxazoline ligand revealed that inequivalent ligand environments undergo rapid averaging at room temperature. cdnsciencepub.com This indicates a dynamic intramolecular rearrangement process. By analyzing the changes in the NMR line shapes at different temperatures, kinetic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the fluxional process can be determined. cdnsciencepub.com In one such study, the activation parameters for the rearrangement in a yttrium complex were found to be ΔH‡ = 24 ± 2 kJ mol⁻¹ and ΔS‡ = –99 ± 10 J mol⁻¹ K⁻¹. cdnsciencepub.com

Furthermore, NMR and IR studies have been used to investigate the tautomeric equilibrium of related systems, such as 2-acylmethyl-4,4-dimethyl-2-oxazolines. rsc.org These investigations suggest that in solution, the enamine tautomer is the more stable isomeric form. rsc.org DFT calculations have corroborated these findings, showing the enamine isomer to be the most stable in the gas phase as well. rsc.org

Mechanistic Probes using NMR Techniques

NMR spectroscopy is a powerful technique for elucidating reaction mechanisms involving this compound. By monitoring the appearance of intermediates and products over time, or by characterizing the structure of stable intermediates, detailed mechanistic pathways can be constructed.

One study investigated the highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines. nih.gov NMR analysis, supported by DFT calculations, was crucial in identifying and fully characterizing the resulting oxazolidine (B1195125) intermediates. This revealed an unusual reactivity of the C=N double bond of the oxazoline ring, which was explained by the complexation of the organolithium reagent, a mechanism supported by the NMR data. nih.gov

In another example, mechanistic investigations of lanthanide complexes with this compound-derived ligands used NMR to suggest an intramolecular six-coordinate rearrangement. cdnsciencepub.com While NMR could confirm the dynamic process, it was unable to definitively distinguish between a Bailar (trigonal) or Rây–Dutt (rhombic) twist mechanism. cdnsciencepub.com Additionally, the hydrolytic cleavage of the oxazoline ring in certain derivatives, following protonation or methylation at the nitrogen atom, has been characterized, with NMR being a key tool in analyzing the structural changes. rsc.org

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Correlation of Experimental and Theoretically Derived Vibrational Spectra

A detailed understanding of the vibrational modes of this compound has been achieved by combining experimental FT-IR and FT-Raman spectra with theoretical calculations using Density Functional Theory (DFT). nih.gov In a key study, the FT-IR (4000–400 cm⁻¹) and FT-Raman (3500–100 cm⁻¹) spectra of liquid DMOZ were recorded. nih.gov The molecular structure was optimized, and vibrational wavenumbers were calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. nih.gov

The strong correlation between the experimental and calculated spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, CH₂ bending, C-N stretching, and ring deformation modes.

Interactive Table: Selected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IR nih.govExperimental FT-Raman nih.govCalculated (DFT) nih.govAssignment Description
C=N Stretch168316851686Imine group stretching
CH₂ Scissoring146514601463Methylene group bending
CH₃ Symmetric Bend136513681366Methyl group umbrella mode
C-O Stretch118511881187Ether linkage stretching
Ring Breathing940942941Symmetric ring deformation

Analysis of Crosslinking Progress in Polymer Systems

FT-IR spectroscopy is a practical and effective method for monitoring the progress of chemical reactions, particularly in polymer chemistry. The oxazoline group is known to participate in various crosslinking reactions, and changes in the IR spectrum can be used to follow the consumption of the oxazoline ring and the formation of new chemical bonds. researchgate.net

In the development of novel coating systems, resins containing the this compound moiety can undergo cationic self-crosslinking polymerization. researchgate.net This process leads to the formation of a network structure containing urethane (B1682113) and amide linkages. The progress of this crosslinking can be quantitatively followed by monitoring the decrease in the intensity of the characteristic oxazoline C=N stretching band (around 1683 cm⁻¹) in the FT-IR spectrum over time. researchgate.net This analysis provides crucial data for understanding the kinetics of the curing process and determining the degree of crosslinking in the final polymer network. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy, coupled with theoretical calculations, offers significant insights into the electronic transitions and charge transfer characteristics of this compound.

The absorption spectra of this compound and its derivatives are key to understanding intramolecular charge transfer. nih.gov For instance, the UV-Vis spectrum of this compound itself confirms charge transfer within the molecule. nih.gov In studies of related derivatives, such as mononuclear Mo(VI) dioxido complexes, UV-Vis spectroscopy has been used to characterize the electronic properties, with specific absorption maxima (λmax) indicating electronic transitions. mdpi.com For example, a molybdenum complex incorporating a derivative of this compound exhibited absorption maxima at 258 nm and 266 nm in a dichloromethane (B109758) solution. mdpi.com These spectral analyses, often supported by Natural Bond Orbital (NBO) analysis, reveal the delocalization of electron density and the stability arising from hyperconjugative interactions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.com For this compound, computational studies using Density Functional Theory (DFT) have been performed to determine these energies. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com For this compound, MEP analysis has been conducted to understand its reactive behavior. nih.gov In MEP maps, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while positive potential regions, colored blue, are prone to nucleophilic attack. ajchem-a.com

ParameterValue (eV)Reference
HOMO Energy- nih.gov
LUMO Energy- nih.gov
Energy Gap (ΔE)- nih.gov

Note: Specific energy values for the parent this compound are determined through DFT calculations, as mentioned in the source. nih.gov

Charge Transfer Analysis and Absorption Spectra

Mass Spectrometry for Derivative Analysis

Mass spectrometry is a powerful analytical technique for the structural elucidation of this compound derivatives, particularly in the analysis of fatty acids. researchgate.net When fatty acids are converted to their 4,4-dimethyloxazoline (DMOX) derivatives, their structures can be determined by gas-liquid chromatography coupled with mass spectrometry. researchgate.net This method provides distinctive mass spectra that act as fingerprints, allowing for the identification of isomeric fatty acids, even when the double bond is located near the ends of the molecule. researchgate.net For example, this technique has been successfully applied to identify all positional isomers of octadecenoates. researchgate.net Furthermore, DMOX derivatization has proven useful for the mass spectrometric structural analysis of more complex fatty acids, such as dichloro fatty acids, where other derivatization methods fail to distinguish between positional isomers. researchgate.net Time-of-flight mass spectrometry with a Direct Analysis in Real Time (DART) ionization source has also been employed for the analysis of organotin compounds bearing the this compound moiety. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in characterizing the structure of this compound and its various derivatives and metal complexes. For instance, the crystal structure of [2-(this compound)-5-methylphenyl]methylphenyltin bromide revealed a trigonal bipyramidal geometry around the tin atom, a result of the intramolecular coordination of the nitrogen atom from the oxazoline ring to the tin center. uu.nl This study provided specific bond lengths and angles, such as an Sn-N distance of 2.414(4) Å. uu.nl

Similarly, X-ray crystallography has been used to determine the solid-state conformation of mononuclear Mo(VI) dioxido complexes containing (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates, showing a cis-dioxido-trans(N)-κ²-N,O-L conformation. nih.govnih.gov The technique has also been applied to elucidate the structure of palladacycles derived from 2-aryl-4,4-dimethyl-2-oxazolines. researchgate.net

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
[2-(this compound)-5-methylphenyl]methylphenyltin bromideMonoclinicP2₁/aTrigonal bipyramidal Sn center uu.nl
MoO₂(κ²-N,O-L¹)₂ (L¹ = (Z)-1-phenyl-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate)--cis-dioxido-trans(N)-κ²-N,O-L conformation nih.govnih.gov
2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline--- ugr.es

Note: Detailed crystallographic data such as lattice parameters are available in the cited literature.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT has become a vital tool in computational chemistry for studying the electronic structure and properties of molecules like this compound, offering a balance of accuracy and computational cost. numberanalytics.com

DFT calculations are widely used to optimize the molecular geometry of this compound and its derivatives, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.govugr.es The B3LYP functional with a 6-311++G(d,p) basis set is a common level of theory used for these calculations. nih.gov Beyond geometry, these calculations also provide energetic parameters, such as the total energy of the molecule, and thermodynamic properties like heat capacity, entropy, and enthalpy at various temperatures. nih.govresearchgate.net These computational studies have been applied to various derivatives, including organotin complexes and palladacycles, to understand their structure and stability. mdpi.comresearchgate.net For example, in the study of [2-(this compound)-5-methylphenyl]methylphenyltin bromide, DFT calculations complemented the experimental X-ray data to provide a more complete picture of its structure. mdpi.com

ParameterMethod/Basis SetFindingReference
Molecular GeometryDFT/B3LYP/6-311++G(d,p)Optimized bond lengths and angles nih.govresearchgate.net
Vibrational WavenumbersDFT/B3LYP/6-311++G(d,p)Calculated vibrational frequencies nih.govresearchgate.net
Thermodynamic ParametersDFT/B3LYP/6-311++G(d,p)Temperature dependence of heat capacity, entropy, and enthalpy nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital with an adjacent empty (acceptor) orbital. researchgate.net In this compound, significant hyperconjugative interactions are observed, leading to charge delocalization and stabilization of the molecular structure. nih.gov The analysis reveals interactions between the lone pair orbitals of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent C-C and C-O bonds. researchgate.net

The stability of the molecule is enhanced by these delocalization effects, which can be quantified by second-order perturbation theory. uni-muenchen.de This analysis provides the stabilization energy E(2) associated with each donor-acceptor interaction. For instance, the interaction between a donor NBO (i) and an acceptor NBO (j) results in a stabilization energy that reflects the strength of the hyperconjugative interaction. icm.edu.plut.ac.ir

A detailed NBO analysis of this compound reveals several key interactions that contribute to its electronic stability. These interactions, along with their calculated stabilization energies, provide a quantitative measure of the intramolecular charge transfer and delocalization. researchgate.net

Table 1: Key Hyperconjugative Interactions in this compound from NBO Analysis

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N3σ(C2-C4)5.86
LP (1) N3σ(C4-C5)2.54
LP (1) O1σ(C2-N3)28.53
LP (1) O1σ(C4-C5)1.87
LP (2) O1π*(C2-N3)28.18

Data sourced from computational studies using the B3LYP/6-311++G(d,p) level of theory.

This table showcases the most significant hyperconjugative interactions within the this compound molecule. The strong interaction between the lone pair of the oxygen atom (LP (1) O1) and the antibonding orbital of the C2-N3 bond (σ(C2-N3)), with a stabilization energy of 28.53 kcal/mol, is particularly noteworthy. Similarly, the interaction between the second lone pair of oxygen (LP (2) O1) and the π-antibonding orbital of the C2-N3 bond (π(C2-N3)) contributes significantly to the molecule's stability with an energy of 28.18 kcal/mol. These interactions indicate a substantial delocalization of electron density from the oxygen atom towards the C=N double bond, which strengthens the bond and stabilizes the ring structure.

Computational Studies of Reaction Mechanisms and Tautomeric Forms

Computational chemistry, particularly Density Functional Theory (DFT), has been pivotal in investigating the reaction mechanisms and tautomeric equilibria of this compound and its derivatives. nih.govresearchgate.net These studies provide a molecular-level understanding of their chemical behavior.

Reaction Mechanisms:

DFT calculations have been employed to explore the mechanisms of reactions involving oxazoline derivatives. For example, in palladium-catalyzed ortho-alkoxylation reactions, computational studies have helped to elucidate the key bond-forming reductive elimination step. nih.gov Similarly, the mechanism of ortholithiation of 4,4-dimethyl-2-phenyl-2-oxazoline (B92119) mediated by lithium tetramethylpiperidide has been investigated using DFT, revealing that the reaction proceeds through a monosolvated-monomer-based pathway. nih.govnih.gov These computational models can predict transition state geometries and activation energies, offering insights that complement experimental findings. iastate.edu In the synthesis of benzosiloxaboroles, DFT calculations have been used to propose a mechanism for the formation of a novel seven-membered heterocyclic system from a this compound derivative, involving consecutive boron-mediated hydride transfer steps. upf.edursc.org

Tautomeric Forms:

2-Acylmethyl-4,4-dimethyl-2-oxazolines, which are closely related to the parent compound, can exist in different tautomeric forms: the keto, (Z)-enol, and enamine forms. researchgate.net Synthetic, spectroscopic, and theoretical investigations have been conducted to determine the relative stabilities of these tautomers. researchgate.net

DFT calculations at the B3LYP/6-311G(d) level of theory have shown that for a series of 2-acylmethyl-4,4-dimethyl-2-oxazolines, the enamine tautomer is the most stable in the gas phase. researchgate.net This finding is consistent with solid-state X-ray diffraction data, which also show the prevalence of the enamine form. researchgate.net In solution, NMR and IR studies suggest that the enamine isomer is the more stable form, although the keto tautomer can exist as a minor component depending on the solvent. researchgate.net Upon protonation, computational and experimental data confirm that the keto (oxazoline) tautomer becomes the energetically favored form in the solid state. researchgate.net

Studies on related heterocyclic systems, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have also utilized DFT to investigate the interconversion between amino and imino tautomers, highlighting the small energy differences that can allow for the coexistence of multiple forms. acs.org

Chemical Reactivity of 4,4 Dimethyl 2 Oxazoline

Dehydrative Cyclization Approaches to 2-Oxazolines

Dehydrative cyclization of N-(β-hydroxyethyl)amides stands as a cornerstone for the synthesis of 2-oxazolines. mdpi.com This approach involves the intramolecular condensation of the amide and hydroxyl functionalities to form the characteristic five-membered ring.

Triflic acid (TfOH) has emerged as a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering a practical and robust pathway to 2-oxazolines with water as the sole byproduct. mdpi.comnih.gov This method demonstrates broad functional group tolerance. mdpi.com Mechanistic studies indicate that the reaction likely proceeds through the activation of the alcohol as a leaving group, leading to an inversion of stereochemistry at the α-hydroxyl position. mdpi.comnih.gov

The efficacy of the acid catalyst is crucial, with stronger acids like TfOH providing significantly higher yields compared to weaker acids such as methanesulfonic acid (MsOH) and trifluoroacetic acid (TFA). mdpi.com Optimization studies have shown that using 1.5 equivalents of TfOH in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 80 °C provides optimal conditions for the formation of the 2-oxazoline. mdpi.com

Two primary mechanistic pathways are considered for this transformation:

Pathway A (Amide Activation): The acid activates the amide carbonyl group, followed by nucleophilic attack from the hydroxyl group. This pathway results in the retention of stereochemistry. mdpi.com

Pathway B (Alcohol Activation): The acid activates the hydroxyl group, which is then displaced by an intramolecular SN2-like substitution by the amide oxygen. This pathway leads to an inversion of stereochemistry. mdpi.com

Experimental evidence, including ¹⁸O-labeling studies, suggests that under TfOH-promoted conditions, the dominant mechanism involves the activation of the hydroxyl group (Pathway B). mdpi.com

Microwave irradiation has been successfully employed to accelerate the synthesis of 2-oxazolines from carboxylic acids and amino alcohols, often in the presence of a dehydrating agent. researchgate.netconicet.gov.ar This technique significantly reduces reaction times and can lead to high yields. researchgate.net For instance, the microwave-assisted cyclization of ω-amido alcohols promoted by polyphosphoric acid (PPA) esters provides a general procedure for synthesizing 2-aryl-2-oxazolines. conicet.gov.ar In one example, the reaction of N-(2-hydroxyethyl)benzamide with ethyl polyphosphate (PPE) in a closed-vessel microwave reactor at 85 °C for 3 minutes yielded 2-phenyl-2-oxazoline (B1210687) in 95% yield. conicet.gov.ar This method is particularly efficient for derivatives with electron-donating or neutral substituents on the aryl ring. conicet.gov.ar

While catalytic methods are advancing, stoichiometric dehydration agents remain a common strategy for synthesizing 2-oxazolines from N-(β-hydroxyethyl)amides. mdpi.comresearchgate.net These reagents are effective but can generate significant waste and may require harsh conditions. mdpi.comresearchgate.net Commonly used stoichiometric agents include:

Diethylaminosulfur trifluoride (DAST) mdpi.comitu.edu.tr

XtalFluor-E ([Et₂NSF₂]BF₄) researchgate.net

Triphenylphosphine/diethyl azodicarboxylate (Ph₃P/DEAD) mdpi.com

Burgess reagent mdpi.com

The development of more efficient and environmentally benign catalysts is a key area of research. Molybdenum oxides and a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst have been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comacs.org The TAP-based catalyst, for example, allows for a metal-free, biomimetic cyclization with broad substrate scope and high functional group tolerance. acs.org

Microwave-Assisted Cyclodehydration Protocols

Multicomponent and One-Pot Synthesis Strategies

To enhance synthetic efficiency, multicomponent and one-pot strategies are increasingly being developed for 2-oxazoline synthesis. These approaches combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates.

The direct, one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols is a highly attractive and atom-economical approach. mdpi.comnih.gov This can be achieved by first forming the N-(2-hydroxyethyl)amide in situ, followed by acid-promoted cyclization. mdpi.com For example, a variety of 2-oxazolines have been successfully synthesized in a one-pot fashion by coupling carboxylic acids with amino alcohols using a base-free ynamide as a coupling reagent, followed by cyclization with TfOH. mdpi.com Other methods utilize reagents like Deoxo-Fluor for the direct conversion of carboxylic acids and amino alcohols to 2-oxazolines under mild conditions. nih.gov

Interactive Data Table: One-Pot Synthesis of 2-Oxazolines
Carboxylic AcidAmino AlcoholCoupling/Cyclization ConditionsProductYield (%)Reference
Benzoic Acid2-Amino-2-methyl-1-propanol (B13486)Ynamide, TfOH, DCE, 80 °C2-Phenyl-4,4-dimethyl-2-oxazoline95 mdpi.com
4-Methoxybenzoic Acid2-Amino-2-methyl-1-propanolYnamide, TfOH, DCE, 80 °C2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline98 mdpi.com
Phenylacetic Acid2-Amino-2-methyl-1-propanolDeoxo-Fluor, DIPEA, CH₂Cl₂2-Benzyl-4,4-dimethyl-2-oxazoline (B74484)86 nih.govnajah.edu
Various Fatty Acids2-Amino-2,2-dimethyl-1-propanolDeoxo-Fluor, DIPEA, CH₂Cl₂Various 2-Alkyl-4,4-dimethyl-2-oxazolinesExcellent nih.gov

A novel catalytic pathway to 2-oxazolines involves the ring-opening of oxetanes. rsc.orgrsc.org In this approach, 3-amido oxetanes undergo a smooth intramolecular cyclization in the presence of a catalyst like indium(III) triflate (In(OTf)₃). rsc.orgrsc.orgexlibrisgroup.com This mild process serves as a powerful alternative to the traditional cyclization of β-hydroxy amides. rsc.orgrsc.org The reaction is initiated by the acid-catalyzed activation of the oxetane, followed by intramolecular ring-opening and concomitant cyclization to form the 2-oxazoline ring. rsc.org This method is particularly useful as the resulting oxazolines are inherently substituted with a hydroxymethyl group at the 4-position, a common feature in many natural products and ligands. rsc.org A wide array of 3-amido oxetanes, including those with aromatic, aliphatic, and α,β-unsaturated amide functionalities, are suitable substrates for this transformation. rsc.org

Interactive Data Table: Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening
3-Amido OxetaneCatalystConditionsProductYield (%)Reference
N-(Oxetan-3-yl)benzamideIn(OTf)₃ (5 mol%)Toluene, rt, 1 h2-Phenyl-4-(hydroxymethyl)-2-oxazoline75 researchgate.net
N-(Oxetan-3-yl)acetamideIn(OTf)₃ (5 mol%)DCM, rt, 1 h2-Methyl-4-(hydroxymethyl)-2-oxazoline86 researchgate.net
tert-Butyl (oxetan-3-yl)carbamateIn(OTf)₃ (5 mol%)DCM, rt, 1 h2-tert-Butoxy-4-(hydroxymethyl)-2-oxazoline90 rsc.org

Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions

Hypervalent iodine(III) reagents have become essential tools in modern organic synthesis due to their low toxicity and environmentally friendly characteristics. researchgate.netarkat-usa.org These reagents are particularly effective in mediating oxidative cycloaddition reactions for the synthesis of oxazoline (B21484) derivatives. researchgate.netresearchgate.nettpu.ru The process often involves the in situ generation of active hypervalent iodine species, which then react with appropriate substrates to yield the desired heterocyclic products. researchgate.nettpu.ru

One common strategy involves the reaction of N-allylcarboxamides with a hypervalent iodine reagent. For instance, the cyclization of N-allylamides can be catalyzed by an iodoarene, leading to the formation of 2-oxazolines. beilstein-journals.org Density Functional Theory (DFT) studies on the cyclization of N-allylbenzamide have shown that the alkene is activated by the iodine(III) species, which initiates the cyclization. beilstein-journals.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) are effective in mediating these transformations. researchgate.net The versatility of hypervalent iodine reagents is further demonstrated by their use in electrochemical protocols, where an I(III) species is generated anodically to mediate the cyclization of N-allylcarboxamides to form 5-fluoromethyl-2-oxazolines. acs.org

The general mechanism for these reactions often involves the initial activation of a substrate by the hypervalent iodine compound, followed by an intramolecular nucleophilic attack to form the oxazoline ring. researchgate.netacs.org These methods are valued for their mild reaction conditions and broad substrate scope. researchgate.net

Table 1: Examples of Hypervalent Iodine Reagents in Oxazoline Synthesis

Hypervalent Iodine Reagent Substrate Type Product Reference
(Diacetoxyiodo)benzene (PIDA) N-Allylamide 2-Oxazoline beilstein-journals.org
Iodoarene (catalytic) N-Allylamide 2-Oxazoline beilstein-journals.org

Green Chemistry Principles in 2-Oxazoline Synthesis

The integration of green chemistry principles into the synthesis of 2-oxazolines has led to the development of more sustainable and environmentally benign methodologies.

A significant advancement in green synthesis is the use of solvent-free reaction conditions, which aligns with the fifth principle of green chemistry by reducing the use of hazardous substances. jetir.org Reactions performed in the solid state or neat often prove to be more efficient and selective. jetir.org

Several eco-friendly catalysts have been employed for oxazoline synthesis under these conditions. For example, Dowex-50W, a recyclable ion-exchange resin, has been used as a catalyst for the synthesis of oxazoline derivatives from nitriles and amino alcohols at 80 °C, demonstrating high catalytic activity and allowing for a simple work-up procedure. benthamopen.com Similarly, supported 12-tungstophosphoric acid has been utilized as a heterogeneous and recoverable catalyst for the solvent-free synthesis of oxazolines. acs.org Other environmentally friendly catalysts include ZrOCl₂·8H₂O, which has proven effective for the chemoselective synthesis of 2-aryloxazolines. benthamopen.comacs.org

Microwave-assisted synthesis represents another green approach, offering rapid reaction times and high efficiency. researchgate.net A microwave-assisted protocol for accessing chiral oxazolines from aryl nitriles and chiral β-amino alcohols has been developed, proceeding smoothly with a recoverable heterogeneous catalyst in concentrated solution or under solvent-free conditions. researchgate.net

Table 2: Eco-Friendly Catalysts for 2-Oxazoline Synthesis under Solvent-Free Conditions

Catalyst Reaction Conditions Key Advantages Reference
Dowex-50W 80 °C, Solvent-Free Recyclable, Simple Work-up, Good Yields benthamopen.com
Supported 12-Tungstophosphoric Acid Solvent-Free Heterogeneous, Recoverable acs.org
ZrOCl₂·8H₂O Thermal or Microwave Environmentally Friendly, Recyclable benthamopen.comacs.org

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. researchgate.net In the context of 2-oxazoline synthesis, several methods have been developed with high atom economy.

For instance, the gold(I)-catalyzed transformation of a series of propargylic amides to alkylideneoxazolines, followed by autoxidation and reduction, provides a highly efficient and atom-economic route to functionalized oxazoles. organic-chemistry.orgorganic-chemistry.org Another approach involves the dehydrative cyclization of N-(β-hydroxyethyl)amides. While traditional methods often require stoichiometric dehydrating agents that generate significant byproducts, newer methods that avoid these reagents exhibit higher atom economy. mdpi.com

Microwave-assisted protocols for synthesizing chiral oxazolines also boast high atom economy as a key advantage. researchgate.net Furthermore, cascade reactions, such as an azide-alkyne cycloaddition/oxetane ring-opening reaction, have been reported for the synthesis of functionalized scaffolds with high atom economy. researchgate.net

Solvent-Free Conditions and Eco-Friendly Catalysts

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral 2-oxazolines is of significant interest as these compounds are valuable building blocks and ligands in asymmetric catalysis. researchgate.net Specifically, the stereoselective synthesis of analogues of this compound allows for the creation of molecules with defined three-dimensional structures.

One established method involves the use of chiral starting materials. For example, chiral 2,4-disubstituted 2-oxazolines, such as (R)- and (S)-2,4-dimethyl-2-oxazoline, can be synthesized from chiral D- or L-alaninol and the corresponding nitriles using cadmium acetate (B1210297) dihydrate as a catalyst. tu-dresden.de This one-step synthesis provides direct access to chiral monomers. tu-dresden.de

Another strategy for achieving stereoselectivity is through the use of chiral ligands and catalysts. Chiral oxazoline phosphine (B1218219) ferrocene (B1249389) ligands (FOXAPs) are widely used to achieve highly stereoselective products in various reactions. mdpi.com The modification of these ligands, for instance by introducing siloxane substituents, is an active area of research to enhance their efficacy. mdpi.com

A notable process for the stereospecific synthesis of 2-aryl-propionic acids utilizes substituted (4S,5S)-2-alkyl-4-alkoxy-5-phenyl-2-oxazolines. These are obtained by reacting the corresponding trialkyl orthoalkanoates with (1S,2S)-(+)-2-amino-1-phenylpropane-1,3-diol. Subsequent steps involving lithiation and arylation proceed with high stereospecificity, particularly when conducted in polar solvents at low temperatures. google.com

Table 3: Methods for Stereoselective Synthesis of Chiral Oxazoline Analogues

Method Chiral Source / Control Example Reference
Chiral Starting Material D- or L-alaninol (R)- or (S)-2,4-dimethyl-2-oxazoline tu-dresden.de
Chiral Ligands Chiral Oxazoline Phosphine Ferrocenes (FOXAPs) Synthesis of chiral pyrrolidine (B122466) compounds mdpi.com

V. Applications of 4,4 Dimethyl 2 Oxazoline in Complex Organic Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While 4,4-dimethyl-2-oxazoline itself is achiral, it represents the parent structure for a class of highly effective chiral ligands used in asymmetric catalysis. wikipedia.org The synthesis of these chiral ligands involves the use of chiral β-amino alcohols, which impart stereogenicity to the oxazoline (B21484) ring. wikipedia.org The stereocenter positioned adjacent to the coordinating nitrogen atom is crucial for inducing asymmetry in metal-catalyzed reactions. wikipedia.org The gem-dimethyl group at the C4 position provides steric bulk, which is a key feature in the design of many of these ligands, enhancing their rigidity and stereodirecting ability. acs.org

The design of C₂-symmetric bis(oxazoline) (Box) and pyridine-bis(oxazoline) (Pybox) ligands has been a major focus in asymmetric catalysis. acs.org These ligands are prized for their ability to form well-defined chiral environments around a metal center. An efficient and widely adopted method for their synthesis involves the one-pot condensation of a dinitrile, such as malononitrile (B47326) or 2,6-pyridinedicarbonitrile, with two equivalents of a chiral β-amino alcohol. researchgate.netcsic.es This reaction is often promoted by Lewis acids, with zinc triflate (Zn(OTf)₂) proving to be particularly effective, sometimes in only catalytic amounts for Pybox synthesis. researchgate.netcsic.es This approach allows for modularity, where variations in the amino alcohol starting material can be used to tune the steric and electronic properties of the resulting ligand for specific catalytic applications. csic.es

Table 1: General Synthesis of Chiral Box and Pybox Ligands

Ligand Type Precursor 1 (Dinitrile) Precursor 2 (Chiral Amino Alcohol) Catalyst/Conditions Typical Yield
Box Malononitrile (S)-Phenylglycinol Zn(OTf)₂ (stoichiometric), Toluene >90% csic.es
Pybox 2,6-Pyridinedicarbonitrile (S)-tert-Leucinol Zn(OTf)₂ (catalytic), Toluene ~85% researchgate.net
Pybox 2,6-Pyridinedicarbonitrile (S)-Valinol Zn(OTf)₂ (catalytic), Toluene ~85% researchgate.net

The stereogenic centers on the oxazoline rings are fundamental to their function in asymmetric catalysis. diva-portal.org By coordinating to a metal, the chiral ligand creates a rigid, asymmetric pocket around the catalytic site. This chiral environment forces the substrate to approach the metal from a specific trajectory, thereby favoring the formation of one enantiomer of the product over the other. acs.org The substituents on the chiral carbon of the oxazoline ring play a critical role; their steric bulk can significantly influence facial selectivity and suppress unwanted dynamic behaviors of the metal complex, leading to higher enantiomeric excess (ee). nih.gov For instance, in a silver-catalyzed propargylic C–H amination, tuning the substituents on a Box ligand from tert-butyl to phenyl dramatically increased the enantioselectivity from 13% to 42% ee, demonstrating the profound impact of the ligand's steric and electronic properties. nih.gov The presence of gem-dimethyl groups, as found in the this compound backbone, can further enhance rigidity and catalytic efficacy. acs.org

Table 2: Ligand Optimization in Ag-Catalyzed Propargylic C–H Amination

Ligand Substituent (R) Yield (%) Enantiomeric Excess (ee, %)
(S,S)-tBu-BOX tert-Butyl 92 13
(S,S)-Ph-BOX Phenyl 89 42

Data sourced from a study on silver-catalyzed enantioselective propargylic C–H bond amination. nih.gov

Ligands derived from the oxazoline framework are active in a vast array of metal-mediated transformations. The nitrogen donor atom of the oxazoline ring readily coordinates to a wide range of transition metals, including palladium, copper, rhodium, nickel, and molybdenum. acs.orgmdpi.comrsc.org Nickel(II) complexes bearing tris(oxazolinylmethyl)amine ligands, which feature the 4,4-dimethyloxazoline moiety, have proven to be efficient catalysts for alkane hydroxylation. rsc.org Similarly, molybdenum(VI) dioxido complexes with this compound-derived ligands are effective catalysts for the oxidation of benzoin (B196080) to benzil (B1666583). mdpi.com In palladium catalysis, chiral phosphino-oxazoline (PHOX) ligands are extensively used for reactions like asymmetric allylic alkylation and Heck reactions. acs.org The combination of a hard nitrogen donor and a soft phosphorus donor in PHOX ligands makes them particularly versatile.

Table 3: Selected Metal-Mediated Transformations Using Oxazoline-Based Ligands

Reaction Type Metal Ligand Class Key Finding
Alkane Hydroxylation Nickel(II) Tris(oxazolinyl)amine The strong σ-donating ability of the oxazoline donor enhances catalytic activity. rsc.org
Benzoin Oxidation Molybdenum(VI) (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates Complexes demonstrated high efficacy in converting benzoin to benzil using DMSO as the oxidant. mdpi.com
Diels-Alder Copper(II) Box Pioneering work showed high enantioselectivity in cycloaddition reactions. acs.org
Asymmetric Allylic Substitution Palladium(0) PHOX The gem-dimethyl group at the C5 position of the oxazoline ring has a beneficial effect on reactivity. acs.org
C-H Arylation Palladium(II) Amino Oxazoline Used in combination with an amide directing group to achieve high enantioselectivity. rsc.org

Influence of Chiral Stereocentres on Reaction Selectivity

Masked Functionalities and Protecting Group Chemistry

The 2-oxazoline ring is a robust heterocyclic system that can serve as a masked form of other functional groups, most notably carboxylic acids and aldehydes. researchgate.nettandfonline.com This stability allows for chemical manipulations on other parts of a molecule without affecting the protected group.

The 2-oxazoline group is an effective protecting group for carboxylic acids due to its inertness towards a variety of common reagents, including Grignard reagents, lithium aluminum hydride, and mild acidic or alkaline conditions. researchgate.netias.ac.in Carboxylic acids can be converted to 2-oxazolines, and the carboxyl functionality can be regenerated when needed, typically through acidic hydrolysis, often after N-alkylation to form an oxazolinium salt, which is more susceptible to cleavage. researchgate.netias.ac.in Similarly, aldehydes can be converted into 2-oxazolines by reacting with 2-aminoethanol, protecting them from various nucleophilic attacks. wikipedia.org

Table 4: Examples of this compound as a Directing Group in C-H Functionalization

Functionalization Metal Catalyst Substrate Type Key Feature
Alkylation Rhodium(I) This compound Direct C-H addition to alkenes was achieved at temperatures as low as 45 °C. nih.gov
Arylation Palladium(II) Phenyl-oxazoline Directed ortho-arylation using a ruthenium catalyst has also been demonstrated. researchgate.net
Fluorination Palladium(II) Aryl-oxazoline The dimethyloxazoline group acts as a removable directing group for electrophilic fluorination. researchgate.net
Iodination Palladium(II) Carboxylate with oxazoline auxiliary Sequential di-iodination of gem-dimethyl groups was achieved. nih.gov

Utility as Protective Groups for Carboxylic Acids and Aldehydes

Building Blocks for Heterocyclic and Bioactive Molecule Synthesis

The this compound ring can be strategically manipulated and incorporated into larger, more complex molecular architectures. This has made it a key intermediate in the synthesis of various heterocyclic compounds and analogues of natural products.

The transformation of this compound and its derivatives serves as a pathway to important synthetic intermediates like β-keto esters and aminoethyl acetates.

β-Keto Esters: The synthesis of β-keto esters, which are versatile precursors for a wide range of bioactive molecules, can be achieved using oxazoline chemistry. arkat-usa.orgnih.gov A notable method involves the acylation of 2,4,4-trimethyl-2-oxazoline. The process begins with the reaction of the oxazoline with an acid chloride that lacks an α-proton, in the presence of triethylamine, leading to a C,N-diacylated product. Subsequent hydrolysis of this intermediate with potassium hydroxide (B78521) yields the enol form of a 2-acylmethyl-oxazoline. These enols can then be selectively C-monoalkylated using alkyl halides, providing a route to functionalized β-keto esters. oup.com

Aminoethyl Acetates: this compound can undergo ring-opening reactions to produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org A method has been developed for the selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) using benzyl (B1604629) halides under basic conditions, promoted by potassium tert-butoxide (KOt-Bu). beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org In this reaction, KOt-Bu acts not only as a promoter for the N-alkylation but also as an oxygen donor. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org This approach provides a practical route to versatile 2-aminoethyl acetates with good functional group tolerance. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org These 2-aminoethyl acetate products are themselves useful building blocks for creating other functional molecules, such as functionalized alcohols. beilstein-archives.org

Below is a table summarizing the synthesis of various 2-aminoethyl acetate derivatives from the reaction of 2-methyl-2-oxazoline with different benzyl bromides, highlighting the yields achieved.

EntryBenzyl BromideProductYield (%)
14-Methylbenzyl bromide2-((4-methylbenzyl)(methyl)amino)ethyl acetate85
24-Methoxybenzyl bromide2-((4-methoxybenzyl)(methyl)amino)ethyl acetate82
34-Chlorobenzyl bromide2-((4-chlorobenzyl)(methyl)amino)ethyl acetate78
44-Bromobenzyl bromide2-((4-bromobenzyl)(methyl)amino)ethyl acetate75
52-Bromobenzyl bromide2-((2-bromobenzyl)(methyl)amino)ethyl acetate72
6Benzyl bromide2-(benzyl(methyl)amino)ethyl acetate88
Data sourced from research on KOt-Bu-promoted selective ring-opening N-alkylation. beilstein-journals.org

The oxazoline scaffold is a precursor for the synthesis of other heterocyclic systems, such as thiazolidinones. Thiazolidinone derivatives are recognized as important moieties in the context of functional materials and natural products. beilstein-journals.org

A synthetic strategy for N-substituted thiazolidinones involves a KOt-Bu/I2-promoted selective N-alkylation. beilstein-journals.org This method utilizes 2-(methylthio)-4,5-dihydrothiazole, a related heterocyclic compound, which undergoes reaction with benzyl halides in the presence of potassium tert-butoxide and iodine. beilstein-journals.orgbeilstein-archives.org This reaction provides a pathway to synthesize N-substituted thiazolidinones with good functional group tolerance. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

The following table presents the results for the synthesis of various thiazolidinone derivatives using this method.

EntryBenzyl HalideProductYield (%)
1Benzyl bromide3-benzyl-2-(methylthio)thiazolidin-4-one77
24-Methylbenzyl bromide3-(4-methylbenzyl)-2-(methylthio)thiazolidin-4-one81
34-Methoxybenzyl bromide3-(4-methoxybenzyl)-2-(methylthio)thiazolidin-4-one75
44-Chlorobenzyl chloride3-(4-chlorobenzyl)-2-(methylthio)thiazolidin-4-one50
52-Chlorobenzyl chloride3-(2-chlorobenzyl)-2-(methylthio)thiazolidin-4-one65
Data sourced from research on KOt-Bu/I2-promoted synthesis of thiazolidinone derivatives. beilstein-journals.org

The versatility of the this compound unit makes it a valuable component in the construction of intricate ring systems and in the synthesis of analogues of natural products. The oxazoline moiety can act as a directing group or a precursor to other functionalities within a larger synthetic scheme.

For instance, 2-acylmethyl-4,4-dimethyl-2-oxazolines are useful reagents for the synthesis of 3-acyl-4-hydroxy-5,5-dimethyl-2-isoxazolines. oup.com The oxazoline ring is also found within the structure of complex, biologically active natural products and their synthetic analogues. jst.go.jp In the total synthesis of apratoxin A, a potent cytotoxic cyclodepsipeptide, an oxazoline analogue was synthesized as a key intermediate. jst.go.jp This demonstrates the role of the oxazoline ring as a stable and manipulable component in the assembly of complex natural product structures. jst.go.jp

Furthermore, the this compound group has been incorporated into more complex heterocyclic systems containing other elements like silicon and boron. For example, benzosiloxaborole derivatives bearing a 4,4-dimethyl-2-oxazolin-2-yl substituent have been synthesized. rsc.org These complex structures can undergo further transformations, such as an unexpected 4-electron reduction of the oxazoline ring to form an unprecedented 7-membered heterocyclic system, highlighting the diverse reactivity of the oxazoline moiety within larger molecular frameworks. rsc.org

The 2-phenyloxazoline unit, a derivative of this compound, is particularly interesting as it allows for the formation of a five-membered chelate ring when a tin center is bound at the ortho position of the aromatic group. mdpi.com This has been exploited in the synthesis of organotin compounds containing the this compound moiety. mdpi.com

Vi. Role in Polymer Science and Advanced Materials Chemistry

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

Cationic Ring-Opening Polymerization (CROP) is a chain-growth polymerization method that involves electrophilic initiators to open cyclic monomers like 2-oxazolines. mdpi.com This technique is instrumental in producing poly(2-oxazoline)s (PAOx), a class of polymers recognized for their biocompatibility and tunable properties. researchgate.netresearchgate.net The polymerization process consists of three main stages: initiation, propagation, and termination. mdpi.com

Living and Quasi-Living Polymerization Mechanisms

The CROP of 2-oxazolines can proceed in a "living" or "quasi-living" manner, which means that chain termination and transfer reactions are largely suppressed. mdpi.commdpi.com This high level of control is a significant advantage, enabling the synthesis of polymers with predetermined molecular weights and narrow molar mass distributions. mdpi.comcore.ac.uk The living nature of the polymerization is crucial for creating complex polymer architectures, such as block copolymers. acs.orgtandfonline.com The mechanism involves the nucleophilic attack of a 2-oxazoline monomer on the electrophilic initiator, forming a cationic oxazolinium species. core.ac.ukugent.be This active species then propagates by reacting with subsequent monomer units. ugent.be

Initiation Systems and Monomer Reactivity

A variety of initiation systems can be employed for the CROP of 2-oxazolines. Commonly used initiators are electrophilic compounds capable of generating a stable cationic species. These include:

Alkyl Sulfonates: Methyl tosylate (MeOTs), methyl triflate, and methyl nosylate (B8438820) are frequently used. mdpi.comcore.ac.ukugent.be Kinetic studies have shown that the initiator reactivity often follows the order: triflate > nosylate > tosylate. ugent.be

Alkyl Halides: Compounds like methyl iodide and benzyl (B1604629) bromide can also initiate the polymerization. mdpi.com

Lewis Acids: Bismuth salts such as BiCl₃ have been investigated as initiators. mdpi.comnih.gov

Brønsted Acids: Diphenyl phosphate (B84403) has been demonstrated as a mild acid initiator for the controlled CROP of 2-ethyl-2-oxazoline (B78409). rsc.org

The reactivity of the 2-oxazoline monomer is influenced by the substituent at the 2-position. ugent.be Generally, 2-alkyl-2-oxazolines polymerize faster than 2-aryl-2-oxazolines. core.ac.uk For 2-alkyl-2-oxazolines, steric hindrance plays a significant role, with polymerization rates decreasing as the size of the alkyl group increases. acs.org In the case of 2-phenyl-2-oxazolines, electron-withdrawing substituents on the phenyl ring can increase the polymerization rate by enhancing the reactivity of the cationic propagating species. core.ac.ukrsc.org

Initiator TypeExamplesRelative Reactivity
Alkyl SulfonatesMethyl triflate, Methyl nosylate, Methyl tosylateTriflate > Nosylate > Tosylate ugent.be
Alkyl HalidesMethyl iodide, Benzyl bromideVaries based on halide and alkyl group mdpi.com
Lewis AcidsBismuth trichloride (B1173362) (BiCl₃)Effective, can lead to side reactions mdpi.comnih.gov
Brønsted AcidsDiphenyl phosphate (DPP)Mild and controlled initiation rsc.org

Controlled Statistical Copolymerization and Block Copolymers

The living nature of CROP allows for the precise synthesis of both statistical and block copolymers. mdpi.comresearchgate.net

Statistical Copolymers are formed when two or more different 2-oxazoline monomers are polymerized simultaneously. nih.govacs.org The distribution of the monomers along the polymer chain can be random, alternating, or gradient, depending on the relative reactivities of the monomers and the polymerization conditions. rsc.orgrsc.org For instance, the copolymerization of 2-methyl-2-oxazoline (B73545) and 2-phenyl-2-oxazoline (B1210687) can result in a gradient copolymer, where the composition gradually changes along the chain. rsc.org

Block Copolymers are synthesized by the sequential addition of different monomers. acs.orgtandfonline.comtandfonline.com After the first block is polymerized, a second monomer is introduced to the living polymer chains, initiating the growth of the second block. acs.org This method allows for the creation of well-defined block copolymers with distinct segments, such as amphiphilic block copolymers that can self-assemble into micelles in solution. mdpi.comacs.org The combination of CROP with other controlled polymerization techniques, like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), has further expanded the possibilities for creating novel block copolymer architectures. acs.orgrsc.org

Copolymer TypeSynthesis MethodKey Features
Statistical CopolymerSimultaneous polymerization of multiple monomersMonomer distribution can be random, alternating, or gradient rsc.orgnih.govacs.orgrsc.org
Block CopolymerSequential polymerization of different monomersComposed of distinct, covalently linked polymer blocks acs.orgtandfonline.comtandfonline.comacs.orgrsc.org

Solvent Effects and Green Solvents in Polymerization

The choice of solvent significantly impacts the CROP of 2-oxazolines, influencing the polymerization rate and the properties of the resulting polymer. mdpi.com Solvents with higher polarity can affect the equilibrium between the covalent and ionic propagating species. mdpi.com Acetonitrile is a commonly used solvent, but concerns about its toxicity have driven research into more environmentally friendly alternatives. rsc.org

"Green" solvents that have been investigated for the CROP of 2-oxazolines include:

Ethyl acetate (B1210297): This has been successfully used for the polymerization of 2-ethyl-2-oxazoline, offering a less toxic alternative to acetonitrile. rsc.orgresearchgate.net

γ-Butyrolactones: These bio-sourced, non-toxic solvents have shown to be effective for the CROP of 2-ethyl-2-oxazoline, with polymerization efficiency comparable to that in acetonitrile. rsc.org

Dihydrolevoglucosenone (DGL): This "green" solvent has been studied for the polymerization of 2-ethyl-2-oxazoline and 2-butyl-2-oxazoline. nih.govbeilstein-journals.org

Studies have shown that solvent properties like nucleophilicity, electrophilicity, and polarizability can affect the activation energy of the polymerization. acs.org The development of green solvent systems is a crucial step towards making the synthesis of poly(2-oxazoline)s more sustainable. rsc.orgrsc.orgresearchgate.net

Post-Polymerization Modification Strategies

Post-polymerization modification allows for the introduction of functional groups onto a pre-formed polymer backbone. This is a powerful strategy for creating materials with tailored properties.

Functionalization of Poly(4,4-dimethyl-2-vinyl-2-oxazoline-5-one) Scaffolds

Polymers containing the 4,4-dimethyl-2-vinyl-2-oxazoline-5-one (VDMA) monomer, also known as vinyl azlactone, serve as versatile scaffolds for post-polymerization modification. nih.govacs.org The azlactone ring is susceptible to nucleophilic attack, providing a reactive handle for attaching a wide variety of molecules. nih.govresearchgate.net

This reactivity allows for the straightforward functionalization of PVDMA-based polymers with amines, alcohols, and thiols to introduce new functionalities. nih.gov For example, reactive polyanions have been created by copolymerizing VDMA with methacrylic acid. acs.orgresearchgate.net These reactive scaffolds have been used to create surfaces that can either prevent or promote cell adhesion and have potential applications in drug delivery and tissue engineering. nih.govacs.orgoatext.com

Polymeranalogous Reactions for Tailored Functionalitynih.gov

Polymeranalogous reactions are crucial for modifying the properties of existing polymers, allowing for the introduction of specific functionalities along the polymer backbone without altering the degree of polymerization. For poly(2-oxazoline)s, a common polymeranalogous reaction is the partial or complete hydrolysis of the amide groups in the side chains to yield linear poly(ethylene imine) (L-PEI). researchgate.net This transformation dramatically changes the polymer's properties from a neutral, water-soluble polymer to a cationic polyelectrolyte.

While specific studies on poly(4,4-dimethyl-2-oxazoline) are less common than for its non-methylated or mono-methylated counterparts, the fundamental chemistry remains applicable. The hydrolysis of poly(this compound) would result in a modified L-PEI structure. The general reaction scheme for the hydrolysis of poly(2-oxazoline)s involves acidic or basic conditions to cleave the amide bond. researchgate.net

Furthermore, other polymeranalogous reactions can be employed to introduce a wide array of functional groups. For instance, copolymers of this compound with other functional 2-oxazoline monomers, such as those containing ester or protected amine groups, can be synthesized. mdpi.comacs.org Subsequent selective deprotection or modification of these groups allows for the creation of polymers with tailored functionality for specific applications, such as drug delivery or surface modification. acs.orgnih.gov The introduction of reactive groups via polymeranalogous reactions opens up possibilities for cross-linking, grafting, or conjugation with bioactive molecules. researchgate.net

Design of Functional Polymer Architectures

The living nature of the cationic ring-opening polymerization of 2-oxazolines enables the synthesis of complex and well-defined polymer architectures, including star polymers and amphiphilic block copolymers. rsc.orgmdpi.com

Core cross-linked star (CCS) polymers are nano-sized structures consisting of a densely cross-linked core from which multiple linear polymer arms radiate. kaist.ac.kr These architectures are of interest for applications such as drug delivery and catalysis. rsc.orgrsc.org The "arm-first" method is a common strategy for synthesizing CCS poly(2-oxazoline)s. rsc.orgkaist.ac.kr In this approach, linear poly(2-oxazoline) arms are first synthesized via living CROP. These living polymer chains then act as macroinitiators for the polymerization of a divinyl or multi-functional cross-linking agent, forming the core. rsc.org

For a system based on this compound, the synthesis would involve:

Arm Synthesis : Polymerization of this compound initiated by a suitable initiator (e.g., methyl tosylate) to form living poly(this compound) arms of a desired molecular weight. rsc.org

Core Formation : The living polymer chains are then used to initiate the copolymerization/cross-linking reaction of a cross-linker, such as 2,2'-(1,4-phenylene)bis-2-oxazoline, to form the star polymer. rsc.org

Microwave-assisted polymerization is often employed to accelerate the typically slow CROP of 2-oxazolines. rsc.org

Table 1: Synthesis Strategies for Core Cross-Linked Star (CCS) Polymers

StrategyDescriptionKey Features
Arm-First Linear polymer arms are synthesized first and then used as macroinitiators to form a cross-linked core. rsc.orgkaist.ac.krGood control over arm length and number; allows for the synthesis of heteroarm stars. kaist.ac.kracs.org
Core-First A multifunctional initiator is used to simultaneously grow multiple polymer arms from a central point. tu-dresden.deresearchgate.netPotentially simpler one-pot synthesis; control over arm length can be more challenging. tu-dresden.de
Grafting-Onto Pre-synthesized polymer arms are attached to a multifunctional core molecule. acs.orgAllows for independent characterization of arms and core before coupling. acs.org

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer segments, can spontaneously self-assemble in selective solvents to form various nanostructures like micelles, vesicles, and polymersomes. rsc.orgnih.gov These structures have significant potential in drug delivery, where they can encapsulate hydrophobic drugs in their core while the hydrophilic corona provides stability in aqueous environments. nih.gov

Poly(this compound) is expected to be a hydrophobic polymer due to the presence of the alkyl side chains. By combining a block of poly(this compound) with a hydrophilic polymer block, such as poly(2-methyl-2-oxazoline) or poly(ethylene oxide) (PEO), amphiphilic block copolymers can be created. mdpi.comrsc.org The synthesis is typically achieved by sequential monomer addition during living CROP. acs.org

The self-assembly behavior of these copolymers is influenced by factors such as the block length ratio, the concentration in solution, and the nature of the solvent. nih.govacs.org

Table 2: Research Findings on Amphiphilic Poly(2-oxazoline) Copolymers

Copolymer SystemSelf-Assembly BehaviorPotential Applications
PEO-b-Poly(2-(3-ethylheptyl)-2-oxazoline)Forms multicompartment micelles, pseudo-vesicles, and yolk/shell nanoparticles. rsc.orgAdvanced drug delivery systems, nanoreactors. rsc.org
PEtOx-b-Poly(ε-caprolactone)Forms thermosensitive hydrogels in aqueous solution. mdpi.comInjectable drug delivery, tissue engineering. mdpi.com
PMeOx-b-pAA (poly(amino acid))Self-assembles into various morphologies in aqueous solutions. mdpi.comBiocompatible nanocarriers. mdpi.com
PEtOx-b-PiStOxForms a broad spectrum of nanostructures via thin-film rehydration. acs.orgControlled release formulations. acs.org

Synthesis of Core Cross-Linked Star Polymers

Material Science Applications of Poly(2-oxazoline)s

The unique properties of poly(2-oxazoline)s, including those derived from this compound, make them suitable for a range of material science applications.

Poly(2-oxazoline)s are utilized in the formulation of specialty coatings and adhesives, where they can enhance properties such as thermal stability, flexibility, and adhesion. The incorporation of this compound into polymer structures for coatings can improve durability and chemical resistance. In adhesive formulations, these polymers can act as adhesion promoters, improving the bond between different material surfaces.

Polyoxazoline compounds can also function as crosslinkers for carboxyl-functional polymer resins in thermoset coating compositions. google.com The reaction between the oxazoline (B21484) ring and a carboxylic acid group forms a stable ester-amide linkage, leading to a cured, crosslinked network. google.com The substitution on the oxazoline ring, such as the 4,4-dimethyl groups, can influence the reactivity and cure profile of the coating system. google.com

Table 3: Applications of Poly(this compound) in Coatings & Adhesives

ApplicationFunctionEnhanced Properties
Specialty Coatings Building block for polymers.Improved thermal stability, flexibility, durability.
Adhesives Adhesion promoter, building block.Enhanced adhesion, chemical stability.
Crosslinker Reacts with carboxyl-functional resins. google.comForms durable ester-amide crosslinks in thermoset coatings. google.com

The properties that make poly(this compound) and related polymers valuable in coatings and adhesives also translate to applications in the electronics and automotive industries. In these sectors, high-performance materials are critical. The ability of these polymers to modify surfaces can be used to improve the compatibility and adhesion between different layers in electronic components or automotive parts. Their thermal stability is also a key advantage in applications where components are exposed to high temperatures during manufacturing or operation. Furthermore, their chemical resistance can protect sensitive electronic components or automotive finishes from environmental degradation.

Responsive Surfaces and Interfaces

Polymers derived from 2-oxazoline monomers are pivotal in the development of "smart" materials, particularly for creating responsive surfaces and interfaces that can alter their properties in response to external stimuli. The incorporation of this compound into polymer architectures, either as a homopolymer or as a component in copolymers, allows for the fabrication of surfaces with tunable characteristics. These surfaces can dynamically change their wettability, adhesion, and bio-interaction in response to changes in their environment, most notably pH and temperature.

The fundamental principle behind responsive surfaces lies in grafting stimulus-responsive polymer chains onto a substrate. When the external stimulus is applied, the polymer chains undergo conformational or chemical changes, which in turn modifies the macroscopic properties of the interface. Poly(2-oxazoline)s (PAOx) are particularly well-suited for these applications due to their biocompatibility, low toxicity, and highly tunable side chains which control their solubility and responsiveness. nih.gov

pH-Responsive Systems

One of the most effective strategies for creating responsive surfaces involves designing polymer systems that change their charge or hydrophilicity as a function of pH. researchgate.net While homopolymers of this compound are not inherently pH-responsive, they can be integrated into mixed polymer brush systems to create switchable interfaces. A prominent example involves creating binary polymer brushes composed of a poly(2-oxazoline) and a pH-sensitive polymer, such as poly(4-vinyl pyridine) (P4VP). researchgate.net

In such a system, the poly(2-oxazoline) component, like poly(2-methyl-2-oxazoline) (a close structural relative), provides a highly protein-resistant and non-fouling background. The P4VP component contains pyridine (B92270) groups that become protonated and positively charged at low pH (e.g., pH < 5). This protonation leads to a change in the polymer chain conformation from a collapsed, hydrophobic state at high pH to an extended, hydrophilic, and charged state at low pH.

This transition allows the surface to be switched between protein-repellent and protein-adsorbing states. At a pH where the P4VP is neutral, the entire surface can exhibit the non-fouling characteristics of the poly(2-oxazoline). By lowering the pH, the P4VP chains become charged, enabling electrostatic adsorption of oppositely charged proteins. Research has demonstrated that such mixed brushes can adsorb and desorb significant amounts of protein simply by altering the pH of the surrounding medium. researchgate.net For instance, studies on mixed brushes of poly[(2-methyl-2-oxazoline)-random-glycidyl methacrylate] and poly(4-vinyl pyridine)-block-poly(glycidyl methacrylate) have shown that protein adsorption can be effectively toggled, with up to 89% of adsorbed protein being released when the pH is shifted. researchgate.net

Table 1: pH-Dependent Protein Adsorption on a Mixed Polymer Brush Surface
pH of MediumState of P4VP ChainsSurface PropertyProtein Interaction (e.g., BSA)Reference
2.0Protonated (Positively Charged)Hydrophilic, Extended ChainsHigh Adsorption researchgate.net
10.0Deprotonated (Neutral)Collapsed ChainsLow Adsorption / High Desorption researchgate.net

Temperature-Responsive Interfaces

Thermo-responsiveness in poly(2-oxazoline)s is governed by the hydrophobic/hydrophilic balance of the side-chain substituents, which determines their Lower Critical Solution Temperature (LCST) behavior. nih.govresearchgate.net Polymers with more hydrophobic side chains, like poly(2-isopropyl-2-oxazoline), exhibit an LCST close to body temperature, making them highly valuable for biomedical applications. researchgate.net

In contrast, poly(2,4-dimethyl-2-oxazoline), with its two methyl groups, is significantly more hydrophilic. Research indicates that it does not exhibit a conventional LCST or cloud point in aqueous solutions at temperatures up to 100°C. tu-dresden.de However, this does not mean it is unresponsive to temperature. Circular dichroism spectroscopy studies have revealed that poly(2,4-dimethyl-2-oxazoline) forms temperature-sensitive secondary structures in water, which are thought to be helical conformations similar to those of polyproline. tu-dresden.de These ordered structures are reportedly stabilized at elevated temperatures, around 60°C. tu-dresden.de

This subtle, conformation-based thermo-responsiveness can be exploited at interfaces. When grafted onto a surface, these polymer chains can switch between a more random coil conformation at lower temperatures and a more ordered, helical structure at higher temperatures. This molecular-level change can alter the hydration layer at the interface, influence cell-surface interactions, and modify the surface's lubrication properties without a macroscopic phase separation. This makes poly(2,4-dimethyl-2-oxazoline) a candidate for creating interfaces where a fine-tuning of surface properties with temperature is required, rather than a complete switch from soluble to insoluble.

Table 2: Thermo-responsive Properties of Various Poly(2-oxazoline) Homopolymers
PolymerSide ChainAqueous Solubility BehaviorCloud Point Temperature (Tcp)Reference
Poly(2-methyl-2-oxazoline)MethylFully hydrophilic> 100 °C nih.gov
Poly(2-ethyl-2-oxazoline)EthylThermo-responsive (LCST)~60-70 °C nih.gov
Poly(2-isopropyl-2-oxazoline)IsopropylThermo-responsive (LCST)~26-34 °C researchgate.net
Poly(2,4-dimethyl-2-oxazoline)2-methyl, 4-methylHighly hydrophilic, forms temperature-sensitive secondary structuresNo cloud point observed (<100 °C) tu-dresden.de

Vii. Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

The 4,4-dimethyl-2-oxazoline moiety serves as a fundamental building block for a diverse range of ligands. By introducing different functional groups at the 2-position of the oxazoline (B21484) ring, ligands with varying coordination modes and properties can be synthesized. These ligands have been shown to form stable complexes with a variety of transition metals, including cobalt, nickel, molybdenum, palladium, and zinc. publish.csiro.auresearchgate.netnih.govnih.govrsc.orgcdnsciencepub.com

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound-based ligands typically involves the reaction of the appropriate ligand with a metal salt in a suitable solvent. For instance, ethanol (B145695) solutions of cobalt(II) halides react with 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline to yield well-defined complexes. publish.csiro.aupublish.csiro.au Similarly, molybdenum(VI) dioxido complexes have been prepared by reacting (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ols with cis-MoO₂(acac)₂. nih.govmdpi.com

The structural elucidation of these complexes is predominantly achieved through single-crystal X-ray diffraction. For example, the solid-state structures of cobalt(II) halide complexes with 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline have been determined, revealing pseudo-tetrahedral coordination geometries. publish.csiro.au In the case of molybdenum(VI) dioxido complexes, X-ray diffraction confirmed a distorted octahedral arrangement around the molybdenum center. nih.gov A novel scorpionate ligand, tris(4,4-dimethyl-2-oxazolinyl)phenyl borate, has been synthesized and its zirconium(IV) complexes have been structurally characterized. iastate.eduacs.org

Table 1: Examples of Synthesized this compound Metal Complexes and their Structural Features

Metal Ligand Complex Formula Coordination Geometry Reference
Cobalt(II) 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline CoX₂(1-κ²-N,N′)·(H₂O)n (X=Cl, Br, I) Pseudo-tetrahedral publish.csiro.au
Molybdenum(VI) (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates MoO₂L₂ Distorted Octahedral nih.gov
Nickel(II) (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)eth-1-en-1-ol Ni(κ²-N,O-L)₂ Distorted Seesaw rsc.org
Palladium(II) 4,4-dimethyl-2-[methoxy(diphenylphosphine)]-4,5-dihydrooxazole [PdClX(P,N)] Not specified nih.gov
Zinc(II) 2-(anisol-2-yl)-4,4-dimethyl-2-oxazoline [ZnCl₂(7a)]₂ Dimeric with bridging Cl cdnsciencepub.com
Ytterbium(III) 2-(4′,4′-dimethyl-2′-oxazolinyl)aniline Yb(H-L1)₃ Distorted Octahedral iucr.org
Tin(IV) 2-(this compound)-5-methylphenyl [SnBr(Me)(Ph)(C₁₂H₁₅NO)] Trigonal Bipyramidal uu.nl
Lithium(I) 4,4-dimethyl-2-phenyl-2-oxazoline (B92119) [Li{N(Si(CH₃)₃)₂}(Phox)₂] Trigonal Planar nih.goviucr.orgiucr.org

Denticity and Coordination Modes of Oxazoline-Based Ligands

Ligands derived from this compound can exhibit various denticities and coordination modes, depending on the nature of the substituent at the 2-position.

Monodentate Coordination: In some instances, the oxazoline ligand coordinates to the metal center solely through its nitrogen atom. An example is the lithium(I) complex with 4,4-dimethyl-2-phenyl-2-oxazoline, where the ligand is monodentate. nih.goviucr.orgiucr.org

Bidentate Coordination: Bidentate coordination is a common feature of these ligands. For example, 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline acts as a bidentate N,N'-donor, coordinating through the oxazoline nitrogen and the aniline (B41778) nitrogen. publish.csiro.au Similarly, (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates chelate to metal centers in a κ²-N,O fashion. researchgate.netrsc.org Phosphinito- and phosphonito-oxazoline ligands also form bidentate P,N complexes with palladium(II). nih.gov Thiophenolate-oxazoline ligands have been shown to coordinate in a bidentate manner to molybdenum. doi.org

Tridentate Coordination: A notable example of tridentate coordination is provided by the scorpionate ligand, tris(4,4-dimethyl-2-oxazolinyl)phenyl borate, which coordinates to zirconium(IV) in a κ³ fashion. iastate.eduacs.org

Investigations of Metal-Ligand Interactions via Spectroscopy and X-ray Diffraction

A combination of spectroscopic techniques and X-ray diffraction is crucial for a comprehensive understanding of metal-ligand interactions in these complexes.

Spectroscopy:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. For instance, in MoO₂L₂ complexes, the non-symmetrical environment of the oxazoline ring protons suggests a lack of mirror plane symmetry. nih.gov ¹H NMR has also been used to study the configurational stability of chiral tin centers in solution. uu.nl

IR Spectroscopy: Infrared spectroscopy provides information about the coordination of functional groups. For example, in copper(II) complexes of deprotonated 2-acylmethyl-4,4-dimethyl-2-oxazolines, IR data supports the formation of a coordinated enolate complex. rsc.org

UV-Visible Spectroscopy: This technique is often used to infer the coordination geometry of metal complexes in solution. For cobalt(II) complexes, the UV-visible spectra were consistent with the pseudo-tetrahedral coordination motif suggested by X-ray diffraction. publish.csiro.au

Catalytic Activities of this compound-Derived Complexes

The metal complexes of this compound-based ligands have shown significant promise in various catalytic applications, most notably in asymmetric catalysis and oxygen-transfer reactions.

Asymmetric Catalysis Mediated by Chiral Oxazoline Ligands

Chiral oxazoline-containing ligands are highly effective in a wide range of metal-catalyzed asymmetric transformations. nih.gov The chirality is typically introduced via the use of chiral β-amino alcohols in the synthesis of the oxazoline ring. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: Spiro-fused D-fructo- and D-psico-configurated oxazoline ligands have been successfully employed in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, achieving high enantiomeric excesses (up to 93% ee). beilstein-journals.org

Other Asymmetric Reactions: Chiral phosphine (B1218219) oxazoline (PHOX) ligands have been widely used in various asymmetric reactions, including hydrogenation and cycloadditions. researchgate.net Iron complexes with chiral bis(oxazoline) and pyridine-2,6-bis(oxazoline) (pybox) ligands have been utilized in asymmetric Mukaiyama aldol (B89426) reactions and the epoxidation of enones. rsc.org

Oxygen-Transfer Catalysis

Complexes derived from this compound have demonstrated activity in catalyzing oxygen-transfer reactions.

Benzoin (B196080) to Benzil (B1666583) Oxidation: Mononuclear Mo(VI) dioxido complexes with (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate ligands have been shown to be highly effective catalysts for the oxidation of benzoin to benzil using dimethylsulfoxide (DMSO) as the oxygen-transfer agent. nih.govmdpi.com

Perchlorate (B79767) Reduction: Oxorhenium(V) complexes with phenolate-oxazoline ligands, including a derivative of this compound, are active catalysts for the reduction of perchlorate salts. acs.org The catalytic cycle is believed to involve a dioxo rhenium(VII) intermediate. researchgate.net

Polymerization Catalysis, including Ring-Opening Metathesis Polymerization (ROMP)

Ligands derived from this compound have been integrated into various transition metal complexes to serve as catalysts in several types of polymerization reactions. The steric bulk and specific electronic properties conferred by the this compound moiety can influence the activity, selectivity, and stability of the catalytic center. These applications span across different polymerization mechanisms, including radical polymerizations and, notably, ring-opening metathesis polymerization (ROMP).

Research has explored the use of these compounds in controlled radical polymerization techniques. For instance, an iron(III) complex incorporating the ligand 1,1-bis(4,4-dimethyl-1,3-oxazolin-2-yl)ethane (BOX) has been demonstrated as an effective catalyst for the reverse atom transfer radical polymerization (ATRP) of styrene. mdpi.com ATRP is a powerful method for synthesizing polymers with well-defined architectures, and the design of the ligand is crucial for controlling the polymerization process. acs.org In a different approach, 4,4-dimethyl-2-vinyl-2-oxazoline-5-one (VDMA) has been used as a monomer in free radical and photoinduced radical copolymerization with methacrylic acid (MAA). acs.orgresearchgate.net This process yields reactive polyanions that can form covalent networks, which is of interest for biomedical applications like cell encapsulation. acs.orgresearchgate.net

A notable area of investigation is the application of this compound-based complexes in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, producing polymers with unique backbone structures. nih.gov Molybdenum complexes featuring (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate ligands have been synthesized and evaluated for this purpose. mdpi.comnih.gov

In one study, a mononuclear Mo(VI) dioxido complex with ligands derived from the condensation of a β-keto ester and 2-amino-2-methyl-1-propanol (B13486) was tested as a catalyst promoter for the ROMP of norbornene. nih.gov When activated with the co-catalyst methylaluminoxane (B55162) (MAO), the molybdenum complex initiated polymerization. However, the resulting poly-norbornene was found to be insoluble in all tested solvents, suggesting the formation of a highly cross-linked polymer network. nih.gov This outcome highlights the high activity of the catalytic system, which, while leading to polymerization, would require further optimization to achieve soluble, linear polymers. nih.gov

ROMP of Norbornene using a this compound-based Mo(VI) Complex

Catalyst System ComponentMonomerCo-catalystResulting PolymerKey Finding
MoO₂(L)₂ where L = (Z)-1-phenyl-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ateNorborneneMethylaluminoxane (MAO)Poly-norborneneFormation of an insoluble, likely highly cross-linked, polymeric matrix. nih.gov

Furthermore, new ligand systems based on this compound continue to be developed with potential applications in olefin polymerization. A key example is the "scorpionate" ligand, tris(4,4-dimethyl-2-oxazolinyl)borate ([ToM]⁻), which has been used to synthesize novel zirconium(IV) complexes. iastate.edu While early transition metal complexes with analogous bulky ligands are known to be active in olefin polymerization, the B-C linkages in the [ToM]⁻ ligand are proposed to offer greater resistance to cleavage and isomerization compared to traditional B-N linked scorpionates. iastate.edu This enhanced stability is a critical factor in developing robust catalysts for polymerization reactions. iastate.edu

Polymerization-Relevant Ligands and Complexes based on this compound

Ligand/Complex NameAbbreviationPolymerization TypeMetal CenterReference
1,1-bis(4,4-dimethyl-1,3-oxazolin-2-yl)ethaneBOXReverse Atom Transfer Radical Polymerization (ATRP)Iron (Fe) mdpi.com
(Z)-1-phenyl-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ate-Ring-Opening Metathesis Polymerization (ROMP)Molybdenum (Mo) nih.gov
tris(4,4-dimethyl-2-oxazolinyl)borate[ToM]⁻Olefin Polymerization (potential)Zirconium (Zr) iastate.edu
4,4-dimethyl-2-vinyl-2-oxazoline-5-oneVDMAFree Radical / Photoinduced Radical Polymerization(Monomer) acs.orgresearchgate.net

Viii. Medicinal Chemistry Research and Biomedical Applications

4,4-Dimethyl-2-oxazoline as a Scaffold for Bioactive Molecules

The rigid, five-membered ring of the this compound moiety provides a stable and predictable framework for the design of bioactive compounds. The gem-dimethyl group at the 4-position can influence the molecule's conformation and metabolic stability, making it an attractive starting point for medicinal chemists.

The synthesis of novel derivatives based on the this compound core is an active area of research. rsc.org One common synthetic route involves the condensation of 2-amino-2-methyl-1-propanol (B13486) with various carboxylic acids or their derivatives, followed by cyclodehydration to form the oxazoline (B21484) ring. rsc.orgontosight.ai This method allows for the introduction of a wide range of substituents at the 2-position of the oxazoline ring, enabling the creation of diverse chemical libraries for biological screening.

For instance, researchers have successfully synthesized 2-aryl-4,4-dimethyl-2-oxazolines by reacting 2-amino-2-methyl-1-propanol with substituted benzoic acids. rsc.org This approach has been utilized to create compounds such as 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole. mdpi.com Furthermore, the this compound motif has been incorporated into more complex molecular architectures, including benzosiloxaboroles, highlighting its versatility as a synthetic intermediate. rsc.org The synthesis of these complex derivatives often involves multi-step reaction sequences, starting with the formation of the initial this compound-containing precursor. rsc.org

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For oxazoline-based compounds, the nature of the substituent at the 2-position of the oxazoline ring is a primary determinant of their pharmacological properties. najah.edu

Substituted this compound derivatives have demonstrated notable antimicrobial activity against a range of pathogens. rsc.orgontosight.ai Research has shown that by modifying the substituent at the 2-position, it is possible to tune the antimicrobial spectrum and potency of these compounds. For example, benzosiloxaborole derivatives featuring a 4,4-dimethyl-2-oxazolin-2-yl substituent have been investigated for their biological activity. rsc.org

In one study, specific derivatives with pendant N-methyl arylsulfonamide groups exhibited high activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. rsc.org Another study on 4-benzylidene-2-methyl-oxazoline-5-one, a related oxazoline derivative, demonstrated both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, as well as yeast. umz.ac.ir The compound was also found to inhibit biofilm formation, a key factor in antibiotic resistance. umz.ac.ir

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Benzosiloxaborole derivative 3eMethicillin-sensitive Staphylococcus aureus (MSSA)3.12 - 6.25 rsc.org
Benzosiloxaborole derivative 3eMethicillin-resistant Staphylococcus aureus (MRSA)3.12 - 6.25 rsc.org
Benzosiloxaborole derivative 3fMethicillin-sensitive Staphylococcus aureus (MSSA)3.12 - 6.25 rsc.org
Benzosiloxaborole derivative 3fMethicillin-resistant Staphylococcus aureus (MRSA)3.12 - 6.25 rsc.org
4-Benzylidene-2-methyl-oxazoline-5-oneStaphylococcus aureus50 umz.ac.ir
4-Benzylidene-2-methyl-oxazoline-5-oneBacillus cereus50 umz.ac.ir
4-Benzylidene-2-methyl-oxazoline-5-oneEscherichia coli50 umz.ac.ir
4-Benzylidene-2-methyl-oxazoline-5-oneCandida albicans50 umz.ac.ir

Exploration of Structure-Activity Relationships (SAR)

Applications in Drug Delivery Systems

The versatility of poly(2-oxazoline)s (POx) allows for their application in various drug delivery strategies, aimed at improving therapeutic efficacy and reducing side effects. Research has particularly focused on creating sophisticated systems such as polymer-drug conjugates, micelles for encapsulation, and matrices for cell protection.

A promising strategy in drug delivery involves the post-polymerization modification of a stable polymer scaffold. nih.govacs.org This approach allows for the creation of various functional materials from a single, well-defined parent polymer, ensuring consistency and simplifying the study of structure-property relationships. nih.govusm.edu Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), a reactive polymer featuring the 4,4-dimethyl azlactone moiety, serves as an exemplary scaffold for this purpose. nih.govnih.gov The high reactivity of the azlactone ring enables efficient conjugation with a variety of molecules, including small-molecule drugs, through reactions with amine nucleophiles. nih.govusm.edu

Research has demonstrated the successful conjugation of anticancer drugs such as doxorubicin (B1662922) (Dox) and camptothecin (B557342) to the PVDMA backbone. nih.govnih.gov These conjugates are designed to be stimuli-responsive, often incorporating acid-sensitive linkers like hydrazones. doi.org This design ensures that the polymer-drug conjugate remains stable at the physiological pH of blood (pH 7.4) but rapidly releases the active drug in the acidic microenvironments of tumor tissues or within cellular compartments like endosomes and lysosomes (pH ~5.0). doi.org

For instance, a doxorubicin-PVDMA conjugate connected via an acid-sensitive linker would exhibit minimal drug release during circulation, thereby reducing systemic toxicity. doi.org Upon reaching a tumor and subsequent cellular uptake, the acidic conditions trigger the cleavage of the linker and the release of doxorubicin directly at the target site. nih.govdoi.org Studies with poly(2-methyl-2-oxazoline)-doxorubicin conjugates have shown less than 5% drug release at pH 7.4 after 24 hours, whereas at pH 5.0, approximately 90% of the doxorubicin was released within the same timeframe. doi.org This pH-triggered release mechanism is a hallmark of "smart" drug delivery systems designed for targeted cancer therapy. dntb.gov.ua Furthermore, investigations into PVDMA-based conjugates have confirmed their ability to be internalized by cells, where the active drug is then liberated from the polymer for cytosolic accumulation. nih.govacs.orgusm.edu

Table 1: Examples of PVDMA-Drug Conjugates and Their Properties

Conjugated DrugLinker TypeStimulus for ReleaseKey FindingReference
Coumarin DerivativeAmideIntracellular EnzymesDemonstrated high cellular biocompatibility and intracellular release. nih.govacs.org
DoxorubicinHydrazone (acid-sensitive)Low pH (e.g., endosomal)Efficient conjugation and potential for pH-responsive release. nih.govnih.gov
CamptothecinEster (hydrolytically/enzymatically cleavable)Hydrolysis/EnzymesSuccessful modification of the PVDMA scaffold with a potent anticancer drug. nih.govnih.gov

Amphiphilic block copolymers based on poly(2-oxazoline)s are exceptionally well-suited for forming polymeric micelles in aqueous solutions. acs.orgunc.edu These self-assembled nanostructures consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic shell that forms a stable interface with the aqueous environment, preventing aggregation and providing "stealth" properties to evade the immune system. acs.orgnih.gov

The structure of the POx blocks can be precisely tuned to optimize drug loading and micelle stability. Typically, a hydrophilic block like poly(2-methyl-2-oxazoline) (PMeOx) forms the corona, while a hydrophobic block such as poly(2-butyl-2-oxazoline) (PBuOx) forms the core. nih.govtu-dresden.de Research has shown that POx-based micelles can achieve exceptionally high loading capacities for hydrophobic anticancer drugs like paclitaxel (B517696) (PTX) and its derivatives, with drug-to-polymer weight ratios reaching nearly 50%. acs.orgnih.gov This high capacity is a significant advantage over other nanocarrier systems. nih.gov

The drug loading and release kinetics can be influenced by several factors, including the chemical nature of the core-forming block, the drug-polymer interactions, and the presence of external stimuli. acs.orgnih.gov For example, studies have revealed that a moderately hydrophobic PBuOx core is more effective at encapsulating PTX than a more hydrophobic poly(2-n-nonyl-2-oxazoline) core, likely due to favorable interactions between the drug's polar groups and the polymer core. acs.org

Furthermore, dual-responsive micelles can be engineered to release their payload in response to specific tumor microenvironment triggers, such as low pH and a high concentration of reducing agents like glutathione (B108866) (GSH). nih.govnih.gov For instance, doxorubicin-loaded micelles constructed from poly(2-ethyl-2-oxazoline) and a polyurethane block containing disulfide bonds demonstrated significantly accelerated drug release under conditions mimicking the intracellular environment (pH 5.0 and 10 mM DTT), releasing up to 95-97% of the drug within 24 hours. nih.govnih.govresearchgate.net In contrast, under normal physiological conditions (pH 7.4), the drug release was much slower, highlighting the stimuli-responsive nature of the system. nih.govnih.gov

Table 2: Drug Loading and Release Characteristics of Representative Poly(2-oxazoline) Micelles

Polymer SystemEncapsulated DrugMax. Loading Capacity (wt%)Micelle Size (nm)Release ConditionsKey FindingReference
P(MeOx-b-BuOx-b-MeOx)Paclitaxel (PTX)~45-50%< 100N/A (Formulation Study)Unprecedented high loading capacity for taxanes. acs.orgnih.gov
P(MeOx-b-BuOx-b-MeOx)PTX & Cisplatin Prodrug> 50% (co-loaded)~100Slowed release to serumSuccessful co-loading of two different drugs with improved pharmacokinetics. nih.gov
PEtOz-PU(SS)-PEtOzDoxorubicin (DOX)Not specified~176pH 5.0 + 10 mM DTT95% release in 24h under dual stimuli, demonstrating pH and redox sensitivity. nih.gov
Core Cross-Linked PMeOx-P(PhBisOx-cl/co-ButOx)Doxorubicin (DOX)~12.5%~40-65pH 5.2 vs. pH 7.1Release was faster in acidic conditions; core cross-linking enhances stability. rsc.org

Beyond delivering small molecule drugs, polymers derived from oxazoline monomers are being developed for the encapsulation and protection of therapeutic cells. acs.orgresearchgate.net Cell encapsulation aims to immunoisolate transplanted cells, protecting them from the host's immune system while allowing the inward diffusion of nutrients and oxygen and the outward diffusion of therapeutic proteins and waste products. researchgate.net

A significant development in this area involves the use of reactive polyanions synthesized from monomers like 4,4-dimethyl-2-vinyl-2-oxazoline-5-one (VDMA) and methacrylic acid (MAA). acs.orgresearchgate.net These copolymers possess reactive azlactone groups from the VDMA component. acs.org Research has shown that these reactive polyanions can bind to poly-L-lysine-coated calcium alginate hydrogel beads, which are commonly used for initial cell immobilization. acs.orgresearchgate.net

Under physiological conditions, the azlactone groups on the copolymer spontaneously cross-link with the amine groups of the poly-L-lysine, forming a stable, covalent network around the alginate bead. acs.org This covalent cross-linking provides superior mechanical and chemical stability compared to non-covalently coated capsules, offering a more robust and durable barrier for long-term therapeutic cell encapsulation. acs.orgresearchgate.net This approach represents the first use of a VDMA-containing polyanion in an aqueous environment for creating such protective networks. acs.org The ability to form hydrogels and other cross-linked structures is a key feature of poly(2-oxazoline) materials being explored for tissue engineering and regenerative medicine. rsc.orgresearchgate.netethz.ch

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-dimethyl-2-oxazoline derivatives, and how do reaction conditions influence yields?

  • Methodology : A widely used method involves cyclocondensation of 2-amino-2-methyl-1-propanol with nitriles (e.g., 2-bromobenzonitrile) in chlorobenzene under reflux, catalyzed by ZnCl₂. This yields substituted oxazolines (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) with ~74% yield after purification via flash chromatography (EtOAc/Hexane) . Alternative routes include using acyl chlorides (e.g., 4-n-hexylbenzoyl chloride) under N₂ atmosphere, followed by treatment with SOCl₂ in methanol to form oxazoline derivatives .
  • Key variables : Catalyst loading (e.g., 0.27 mmol ZnCl₂ for 2.75 mmol nitrile), solvent choice (chlorobenzene vs. THF), and reaction time (24–48 hours) significantly impact yields and purity .

Q. How are structural and purity characteristics of this compound derivatives validated?

  • Methodology : Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry (MS) are standard for structural confirmation. For example, ¹H NMR of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline shows methyl group singlet peaks at δ 1.3–1.5 ppm and oxazoline ring protons at δ 3.8–4.2 ppm . Discrepancies in melting points (e.g., observed 39–40°C vs. literature 36–38°C) should prompt re-evaluation of crystallization solvents or potential impurities .

Q. What purification techniques are optimal for isolating this compound derivatives?

  • Methodology : Flash chromatography with EtOAc/Hexane (1:1) is effective for removing unreacted starting materials and byproducts . For air-sensitive intermediates (e.g., silylated derivatives), high-vacuum distillation or inert atmosphere handling is critical to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in designing chiral ligands for asymmetric catalysis?

  • Methodology : Oxazoline-based pincer ligands (e.g., 2-(2'-anilinyl)-4,4-dimethyl-2-oxazoline) are synthesized by reacting isatoic anhydride with 2-amino-2-methyl-1-propanol and ZnCl₂. These ligands induce chirality in transition metal complexes (e.g., Group 11 metals), enabling enantioselective reactions like C–C bond formation . Modifications at the aryl or alkyl substituents (e.g., fluorination) fine-tune steric and electronic properties for specific catalytic applications .

Q. What strategies address contradictions in spectral or physical data for oxazoline derivatives?

  • Methodology : If experimental melting points or NMR shifts deviate from literature (e.g., ’s m.p. discrepancy), replicate syntheses under varying conditions (e.g., solvent polarity, cooling rates) to identify systematic errors. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography .

Q. How do substituents on the oxazoline ring influence reactivity in ring-expansion reactions?

  • Methodology : Electron-withdrawing groups (e.g., bromine, fluorine) at the 2-position enhance electrophilicity, facilitating nucleophilic attacks in siloxaborole formation. For example, 2-(20-Bromo-40-fluorophenyl)-4,4-dimethyl-2-oxazoline reacts with tris(trimethylsilyl)borane in ether to yield benzo[1,2,3]siloxaboroles . Kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify substituent effects on reaction rates .

Q. What protocols optimize air-sensitive reactions involving oxazoline intermediates?

  • Methodology : Use Schlenk-line techniques for reactions requiring n-BuLi (e.g., synthesis of 5-n-hexyl-3-phenyl-1,3-dihydro-1-isobenzofuranone from 2-(4-n-hexylphenyl)-4,4-dimethyl-2-oxazoline). Maintain temperatures below –78°C during lithiation steps to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.